3-[(Azetidin-3-yloxy)methyl]pyridine
Description
3-[(Azetidin-3-yloxy)methyl]pyridine is a heterocyclic compound featuring a pyridine ring substituted with an azetidine-3-yloxymethyl group. This structure combines the electron-deficient pyridine system with the constrained three-membered azetidine ring, which may enhance binding affinity in biological systems due to its conformational rigidity.
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-(azetidin-3-yloxymethyl)pyridine |
InChI |
InChI=1S/C9H12N2O/c1-2-8(4-10-3-1)7-12-9-5-11-6-9/h1-4,9,11H,5-7H2 |
InChI Key |
UYLIQLLUPFKXAX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Azetidin-3-yloxy)methyl]pyridine typically involves the reaction of azetidine with pyridine derivatives under specific conditions. One common method includes the use of azetidine and pyridine-3-carbaldehyde in the presence of a base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[(Azetidin-3-yloxy)methyl]pyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
The compound "5-[(Azetidin-3-yloxy)methyl]-2-methylpyridine" has applications in scientific research, including chemistry, biology, medicine, and industry.
Scientific Research Applications
- Chemistry It serves as a building block in synthesizing complex molecules.
- Biology It is investigated as a bioactive compound with potential antimicrobial and anticancer properties. Pyridine compounds have demonstrated antimicrobial and antiviral activities .
- Medicine It is explored for potential use in drug development, particularly in designing novel therapeutic agents. Anaplastic lymphoma kinase (ALK) receptor tyrosine kinase inhibitors, such as Crizotinib, have been effective with ALK and ROS positive patients .
- Industry It is utilized in developing advanced materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of 5-[(Azetidin-3-yloxy)methyl]-2-methylpyridine involves interaction with molecular targets, like enzymes or receptors. The azetidine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.
Mechanism of Action
The mechanism of action of 3-[(Azetidin-3-yloxy)methyl]pyridine is not fully understood, but it is believed to interact with various molecular targets and pathways. The azetidine moiety may contribute to its biological activity by interacting with enzymes or receptors, while the pyridine ring can participate in hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Data Table: Key Properties of Selected Analogs
Biological Activity
3-[(Azetidin-3-yloxy)methyl]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides an in-depth analysis of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring connected to an azetidine ring through a pyridin-3-yloxymethyl group. The molecular formula is , indicating the presence of two nitrogen atoms, which are critical for its biological activity. The unique structural arrangement enhances its reactivity and potential therapeutic effects.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, derivatives of this compound have been effective against:
- Staphylococcus aureus
- Escherichia coli
These findings suggest that the compound could serve as a potential therapeutic agent in treating infections caused by these pathogens .
Anticancer Properties
The compound has also been investigated for its anticancer effects. It interacts with specific molecular targets within cancer cells, potentially modulating pathways crucial for cell proliferation and survival. Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines, although further research is necessary to fully elucidate these mechanisms .
Synthesis Methods
The synthesis of this compound typically involves multiple steps, utilizing solvents like ethanol and catalysts such as sodium hydroxide. Continuous flow reactors may be employed to enhance yield and purity during industrial synthesis. The general synthetic route includes:
- Formation of the azetidine ring through cyclization reactions.
- Attachment of the pyridine moiety via nucleophilic substitution.
- Purification using chromatographic techniques.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors influencing its efficacy include:
- Substituents on the pyridine ring : Electron-donating groups can enhance antimicrobial activity.
- Conformation of the azetidine ring : Different stereoisomers may exhibit varying levels of biological activity.
The following table summarizes some structural analogs and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Aziridines | Aziridines | Three-membered nitrogen ring; similar reactivity but less complex than azetidines |
| Pyrrolidines | Pyrrolidines | Five-membered nitrogen ring; broader range of biological activities |
| Indoles | Indoles | Fused benzene and pyrrole rings; diverse pharmacological properties |
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study demonstrated that this compound derivatives significantly reduced bacterial growth in vitro, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anticancer Activity Assessment : In vitro assays revealed that certain derivatives inhibited cell proliferation in cancer cell lines by inducing apoptosis, suggesting a promising avenue for cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
